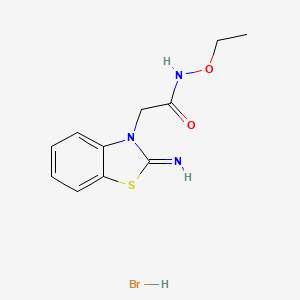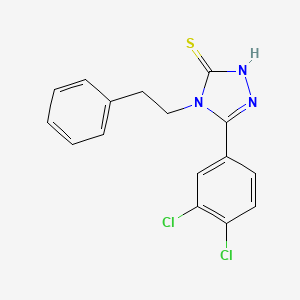![molecular formula C20H12IN3O4 B6088708 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide, also known as IBN-9, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. IBN-9 is a small molecule inhibitor that selectively targets the protein TTK, which is overexpressed in many types of cancer cells. In
作用機序
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves the selective inhibition of TTK. TTK is a protein kinase that is involved in the regulation of cell division. By inhibiting TTK, this compound disrupts the normal cell cycle and induces cell death in cancer cells. This compound has been shown to induce mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces mitotic arrest and apoptosis, leading to cell death. This compound has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, this compound has been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer treatment.
実験室実験の利点と制限
One of the main advantages of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is its selectivity for TTK. This makes it a potentially effective cancer treatment with low toxicity in normal cells. However, this compound has several limitations for lab experiments. The synthesis of this compound is complex and yields are relatively low. In addition, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide. One area of research is the development of more efficient synthesis methods for this compound. This could increase the yield and reduce the complexity of the synthesis process. Another area of research is the optimization of this compound as a cancer treatment. This could involve the development of more potent analogs of this compound or the combination of this compound with other cancer treatments. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
合成法
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves several steps, starting with the preparation of 2-nitrobenzoyl chloride and 3-iodoaniline. These two compounds are then reacted to form N-(3-iodophenyl)-2-nitrobenzamide. The final step involves the condensation of N-(3-iodophenyl)-2-nitrobenzamide with 2-aminobenzoic acid to yield this compound. The overall yield of this compound is around 20%.
科学的研究の応用
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been studied extensively for its potential applications in cancer research. TTK is a protein that is overexpressed in many types of cancer cells and plays a critical role in cell division. By selectively targeting TTK, this compound has the potential to inhibit cancer cell growth and induce cell death. Several studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12IN3O4/c21-13-5-3-4-12(10-13)20-23-16-11-14(8-9-18(16)28-20)22-19(25)15-6-1-2-7-17(15)24(26)27/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMMETFSSXVVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)

![2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6088710.png)
![2'-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B6088718.png)

![1-(1-azocanyl)-3-[4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6088732.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6088737.png)
